2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane
Description
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative featuring a benzyloxy group at the 3-position, bromine at the 6-position, and chlorine at the 2-position of the phenyl ring. This compound is cataloged under reference code 10-F629399 and was previously available in quantities ranging from 500 mg to 25 g, though it is now listed as discontinued . Its discontinuation may reflect challenges in synthesis, stability, or commercial demand.
Properties
Molecular Formula |
C16H14BrClO3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrClO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
InChI Key |
SDPLTDSEQMNFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane typically involves multiple steps. One common approach starts with the bromination and chlorination of a phenyl ring, followed by the introduction of a benzyloxy group. The final step involves the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Radical-Mediated C–H Functionalization
The 1,3-dioxolane ring and benzylic positions are susceptible to radical-based oxidation. In analogous systems, (diacetoxyiodo)benzene (DAIB) under microwave irradiation generates acetoxy radicals (·OAc), which abstract hydrogen atoms from benzylic acetals to form acetoxylated products . For 2-(3-(benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane, similar conditions could lead to:
-
C–H acetoxylation at the benzylic position (C2 of the dioxolane ring), yielding 2-acetoxy derivatives.
-
Radical trapping experiments with TEMPO suppress product formation, confirming a radical mechanism .
Key Data for Analogous Reactions
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde acetal | 2-Acetoxy-1,3-dioxolane | 55–87 | DAIB, microwave, 140°C |
| p-Methoxy derivative | 2-Acetoxy-1,3-dioxolane | 81 | DAIB, microwave, 140°C |
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring participate in cross-coupling and substitution reactions:
-
Bromine : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃) .
-
Chlorine : SNAr reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) .
Example Protocol
Reaction with sodium methoxide in anhydrous methanol replaces chlorine with methoxy groups :
Conditions : Reflux in methanol (12–24 h), yields 55–70% .
Ring-Opening and Cyclization
The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to form diols or ketones. For example:
-
Hydrolysis : In aqueous HCl, the dioxolane ring opens to yield a diol intermediate, which can cyclize to form quinoline derivatives under thermal conditions .
Reported Cyclization Pathway
-
Hydrolysis of 1,3-dioxolane to diol.
-
Intramolecular cyclization with Meldrum’s acid forms spiro compounds :
Yields : 70–87% in aqueous ethanol at room temperature .
C–H Activation and Functionalization
Palladium-catalyzed C–H activation enables direct functionalization of the aromatic ring. For instance:
-
Arylation : Using Pd(OAc)₂ and DPPP ligand, aryl halides couple at the ortho position relative to the directing group (e.g., benzyloxy) .
General Reaction Setup
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| DPPP | 2 mol% |
| Substrate | 1.0 mmol |
| Toluene | 2 mL |
| Conditions : 75°C, 16 h . |
Stability and Side Reactions
Scientific Research Applications
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Molecular Weight : The target compound has the highest molecular weight (376.64 g/mol) due to the bulky benzyloxy group, whereas fluorinated analogs are lighter (~281.51 g/mol).
- Substituent Effects :
- The benzyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller halogens (F, Cl, Br) in analogs. This may influence solubility and reactivity in synthetic pathways.
- Halogen Positioning : Fluorine in analogs (e.g., 6-F in vs. 2-F in ) alters electronic effects. Fluorine’s electronegativity may direct electrophilic substitution differently compared to the benzyloxy group’s electron-donating resonance effects.
Stability and Commercial Availability
- Fluorinated analogs remain available, with suppliers like ChemBK listing them under specific CAS numbers, indicating broader commercial interest .
Biological Activity
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H14BrClO3
- CAS Number : 2484888-88-0
- Molecular Weight : 353.19 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of compounds containing the 1,3-dioxolane structure is well-documented, with various studies indicating their potential as antibacterial, antifungal, and anticancer agents. The specific compound of interest exhibits a range of biological activities that can be categorized as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular:
- Tested Bacteria :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Escherichia coli
The compound showed varying Minimum Inhibitory Concentration (MIC) values against these bacteria. For instance, certain derivatives displayed MIC values ranging from 625 to 1250 µg/mL against S. aureus .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | <625 |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | <625 |
| Escherichia coli | No activity |
Antifungal Activity
The antifungal properties of this compound have also been explored. Notably, it exhibited significant activity against Candida albicans, with several derivatives showing effectiveness in inhibiting fungal growth .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds similar to or including this compound:
-
Synthesis and Evaluation :
A study synthesized various dioxolane derivatives and evaluated their antibacterial activities. The results indicated that compounds with specific substituents on the dioxolane ring had enhanced activity against certain bacterial strains . -
Structure-Activity Relationship (SAR) :
Research into the SAR of dioxolanes has revealed that modifications at various positions can significantly influence biological activity. For example, the presence of halogen substituents was found to enhance antibacterial properties . -
In Vivo Studies :
Although most studies focus on in vitro evaluations, preliminary in vivo studies suggest potential therapeutic applications for these compounds in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
